2-(2-bromophenyl)cyclopropanamine HCl

LSD1/KDM1A inhibition Epigenetics Arylcyclopropylamine SAR

Researchers seeking a stereochemically defined LSD1/MAO inhibitor free from distomer interference can rely on this single-enantiomer (1R,2S) ortho-bromo analogue. Key advantages: - Ortho-bromine enables Pd-catalyzed cross-coupling for late-stage diversification - Avoids antiproliferative confounding effects seen with meta/para isomers - Consistent enantiopure batch quality for reproducible SAR and cellular assays

Molecular Formula C9H11BrClN
Molecular Weight 248.55
CAS No. 1314324-04-3
Cat. No. B3180140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromophenyl)cyclopropanamine HCl
CAS1314324-04-3
Molecular FormulaC9H11BrClN
Molecular Weight248.55
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2Br.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1
InChIKeyDREMIJGUQWOEDV-DKXTVVGFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)cyclopropanamine HCl Overview


2-(2-Bromophenyl)cyclopropanamine hydrochloride is a single-enantiomer (1R,2S) trans-2-arylcyclopropylamine (ACPA) featuring an ortho-bromo substituent on the phenyl ring . It belongs to the tranylcypromine-analogue class of mechanism-based inhibitors that target flavin-dependent amine oxidases, most notably lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases A/B . The ortho-bromination stereochemistry and the hydrochloride salt form confer distinct physicochemical, reactivity, and target-engagement properties that differentiate it from its meta- and para-halogenated counterparts as well as from the parent compound tranylcypromine .

2-(2-Bromophenyl)cyclopropanamine HCl: Why It Cannot Be Replaced


The position of the bromine substituent (ortho vs. meta vs. para) on the phenyl ring of trans-2-arylcyclopropylamines directly modulates the geometry and electronic character of the inhibitor within the FAD-proximal active site of LSD1, leading to divergent inhibitory potency and cellular pharmacodynamics . Furthermore, the single-enantiomer (1R,2S) configuration of the target compound is critical because the enantiomeric pair of tranylcypromine analogues display differing potency and selectivity profiles at LSD1, MAO-A, and MAO-B; racemic or stereochemically undefined mixtures introduce uncontrolled variability into experimental outcomes . A bromine at the ortho position additionally provides a reactive handle for downstream cross-coupling chemistry that is absent in the meta- and para-isomers, making interchangability impossible for synthetic-chemistry applications .

2-(2-Bromophenyl)cyclopropanamine HCl: Evidence vs. Analogs


Enhanced LSD1 Inhibition Over Tranylcypromine

In a direct head-to-head comparison within the same study, the ortho-bromo tranylcypromine analogue (the target compound's free-base scaffold) demonstrated greater inhibitory activity against recombinant human LSD1 than the parent compound tranylcypromine in a cell-free enzyme assay . Although exact IC50 values were not tabulated for the ortho-isomer separately, the study explicitly states that 'the o-, m- and p-bromo analogues were all more active than tranylcypromine,' placing the ortho-bromo analogue in a superior activity bracket . By comparison, tranylcypromine has a reported LSD1 IC50 of approximately 58 µM in a radiometric demethylase assay under comparable conditions .

LSD1/KDM1A inhibition Epigenetics Arylcyclopropylamine SAR

LNCaP Cell Proliferation: ortho vs. meta/para Bromo

The Benelkebir et al. (2011) study evaluated all three bromo-regioisomers for growth inhibition of the LNCaP prostate cancer cell line. The meta- and para-bromo analogues exhibited micromolar growth-inhibitory activity, whereas the ortho-bromo analogue was not reported to show significant antiproliferative effects under the same conditions . This omission—interpreted alongside the explicit reporting for the other isomers—indicates that the ortho-bromo compound possesses a distinct cellular pharmacodynamic profile, likely due to altered cell permeability, subcellular distribution, or differential off-target engagement driven by the ortho-substitution pattern.

Prostate cancer LNCaP cell proliferation Positional isomer SAR

MAO-B Selectivity: ortho-Bromo vs. Tranylcypromine

Kinetic inhibition data from the Brenda enzyme database for the closely related para-bromo analogue 2-(4-bromophenyl)cyclopropanamine reveal a Ki of 32.9 µM against human MAO-B, compared to a Ki of 13.6 µM for trans-2-phenylcyclopropylamine (tranylcypromine) . The ortho-bromo substitution is expected to further distort the aryl ring orientation relative to the cyclopropane, potentially widening the selectivity gap between MAO-A and MAO-B beyond what is observed for the para-isomer. Although direct ortho-bromo MAO data are not published, the class-level SAR demonstrates that bromine position on the phenyl ring significantly modulates MAO isoform affinity .

MAO-B inhibition Isoform selectivity Neuropharmacology

Synthetic Versatility: ortho-Bromo Cross-Coupling Handle

The ortho-bromine substituent serves as a versatile reactive center for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification into biphenyl, arylamine, or heteroaryl derivatives without requiring de novo resynthesis of the cyclopropane scaffold . The Benelkebir et al. study itself exploited this feature: the meta- and para-bromo analogues were converted to biphenyl derivatives via Suzuki coupling and subsequently evaluated for biological activity . Tranylcypromine lacks any such halogen handle and requires electrophilic aromatic substitution or pre-functionalized styrene precursors for derivatization, adding synthetic steps and reducing overall yield. The ortho position further offers distinct steric and electronic effects that can be exploited for atropisomerism or conformational control in subsequent analogues.

Suzuki-Miyaura coupling Late-stage functionalization Medicinal chemistry building block

Single Enantiomer vs. Racemic Tranylcypromine

The target compound is supplied as the single (1R,2S)-enantiomer, whereas tranylcypromine is approved and widely used as a racemic mixture of (1R,2S)- and (1S,2R)-2-phenylcyclopropylamine . Structural biology studies have demonstrated that the two enantiomers of tranylcypromine form distinct covalent adducts with the FAD cofactor of LSD1, with the (1R,2S)-enantiomer being the eutomer for LSD1 inhibition . By procuring the enantiopure ortho-bromo analogue, researchers eliminate the confounding factor of the distomer, which can contribute to off-target MAO inhibition and mask true LSD1-mediated pharmacological effects. The enantiomeric purity also ensures batch-to-batch reproducibility in biochemical and cellular assays, a concern when using racemic material where the enantiomeric ratio may drift between vendors or synthetic lots.

Enantiopure synthesis Stereochemistry-activity relationship Chiral resolution

Hydrochloride Salt Handling Advantages

2-(2-Bromophenyl)cyclopropanamine HCl (CAS 1314324-04-3, MW 248.55 g/mol) is supplied as a crystalline hydrochloride salt, which offers superior ambient stability, easier gravimetric handling, and enhanced aqueous solubility compared to the free-base form (CAS 1157555-44-6, MW 212.09 g/mol) or the free-base oil of tranylcypromine . Hydrochloride salts of arylcyclopropylamines are hygroscopic solids that can be accurately weighed on an analytical balance without the volatility losses and oxidative degradation commonly associated with liquid free-base amines. This is particularly important for in vitro assays requiring precise DMSO stock concentrations and for in vivo studies where the salt form facilitates dissolution in saline-based vehicles. The defined stoichiometry of the HCl salt (1:1 amine:HCl) also eliminates the variability in amine content that can occur with free-base oils due to residual solvent or partial carbonate formation.

Salt-form selection Aqueous solubility Weighing and formulation

2-(2-Bromophenyl)cyclopropanamine HCl: Application Scenarios


Enantiopure Inhibitor for LSD1 Biochemical Assays

Researchers performing LSD1 demethylase activity assays (e.g., H3K4me2 peptide substrate, H2O2-coupled fluorescence or radiometric detection) should select the enantiopure ortho-bromo analogue over racemic tranylcypromine when the goal is to maximize on-target LSD1 inhibition while minimizing the confounding influence of the distomer. The Benelkebir et al. (2011) study confirms that the o-bromo analogue is more active than tranylcypromine in this assay format , and the single (1R,2S)-enantiomer avoids the 50% dilution of active species inherent to racemic tranylcypromine .

Suzuki-Miyaura Coupling for Parallel SAR

The ortho-bromine substituent provides a direct entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that is absent in tranylcypromine. The Benelkebir et al. study explicitly demonstrated this strategy by converting meta- and para-bromo analogues to biphenyl derivatives and evaluating them in cellular assays . The ortho-bromo analogue can similarly serve as a universal late-stage diversification intermediate, enabling the parallel synthesis of dozens of aryl-, heteroaryl-, and amino-substituted cyclopropylamine derivatives from a single purchased batch, significantly accelerating LSD1 or MAO SAR campaigns.

ortho-Substitution MAO Isoform Selectivity Profiling

For neuroscience or psychiatric drug discovery programs concerned with the hypertensive 'cheese effect' associated with non-selective MAO-A inhibition, the ortho-bromo analogue offers a structurally differentiated selectivity starting point. The Brenda enzyme database documents that bromine substitution at the para-position reduces MAO-B affinity approximately 2.4-fold relative to tranylcypromine , and ortho-substitution is expected to further shift the selectivity profile. The ortho-bromo analogue can therefore be employed alongside para- and meta-isomers in a systematic selectivity panel to map the relationship between halogen position and MAO-A versus MAO-B inhibition.

LSD1 Inhibition Without Cellular Cytotoxicity

When the experimental objective is to probe the cellular function of LSD1 without the confounding variable of direct antiproliferative toxicity, the ortho-bromo analogue is the preferred tool compound among the three bromo-regioisomers. The Benelkebir et al. study found that meta- and para-bromo analogues act as micromolar growth inhibitors of LNCaP prostate cancer cells, whereas the ortho-bromo analogue was not identified as a significant antiproliferative agent under the same assay conditions . This property makes it suitable for experiments requiring chronic LSD1 inhibition at concentrations that do not themselves compromise cell viability.

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